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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic compound of interest in

medicinal chemistry and materials science. While direct experimental spectra for this specific

molecule are not widely available, this document synthesizes data from closely related

analogues to present a reliable, illustrative spectroscopic profile. We will delve into the

theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for

researchers, scientists, and drug development professionals who require a deep understanding

of the structural elucidation of novel isoxazole derivatives.

Introduction
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde belongs to the isoxazole class of five-

membered heterocyclic compounds, which are renowned for their diverse biological activities,

including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a

fluorophenyl group can enhance metabolic stability and binding affinity to biological targets,

while the aldehyde functionality serves as a versatile synthetic handle for further molecular

elaboration. Accurate structural confirmation through spectroscopic methods is a critical step in
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the synthesis and application of such compounds. This guide provides a detailed analysis of

the expected spectroscopic data for this molecule.

Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

data.

Figure 1: Molecular Structure of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~10.1 Singlet 1H
Aldehyde proton (-

CHO)

~8.0-7.9 Multiplet 2H
Aromatic protons

(ortho to F)

~7.3-7.2 Multiplet 2H
Aromatic protons

(meta to F)

~7.0 Singlet 1H Isoxazole ring proton

Interpretation:

Aldehyde Proton: A highly deshielded singlet is expected for the aldehyde proton, typically

appearing above 10 ppm.
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Aromatic Protons: The 4-fluorophenyl group will present as two multiplets due to fluorine-

proton coupling. The protons ortho to the fluorine atom will be more deshielded than those

meta to it.

Isoxazole Proton: The lone proton on the isoxazole ring is expected to appear as a sharp

singlet in the aromatic region.[1][2][3]

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

~185 Aldehyde Carbonyl (C=O)

~165 (d, J ≈ 250 Hz) Aromatic Carbon (C-F)

~163 Isoxazole Carbon (C3)

~170 Isoxazole Carbon (C5)

~129 (d, J ≈ 9 Hz) Aromatic Carbons (ortho to F)

~124 (d, J ≈ 3 Hz) Aromatic Carbon (ipso to isoxazole)

~116 (d, J ≈ 22 Hz) Aromatic Carbons (meta to F)

~105 Isoxazole Carbon (C4)

Interpretation:

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear

at the downfield end of the spectrum.

Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are influenced by the

electronegativity of the nitrogen and oxygen atoms.[4][5][6][7]

Aromatic Carbons: The carbon attached to the fluorine will show a large coupling constant

(¹JCF), while the other aromatic carbons will exhibit smaller couplings.[8]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm⁻¹) Intensity Assignment

~2850, ~2750 Medium Aldehydic C-H stretch

~1705 Strong
C=O stretch (aromatic

aldehyde)

~1610, ~1500 Medium-Strong
C=C and C=N stretching

(aromatic and isoxazole rings)

~1230 Strong C-F stretch

~1100-1000 Medium C-O stretching

Interpretation:

Aldehyde Group: The presence of an aldehyde is strongly indicated by the C=O stretch

around 1705 cm⁻¹ (conjugated) and the characteristic pair of medium intensity peaks for the

aldehydic C-H stretch.[9][10][11]

Aromatic and Isoxazole Rings: The stretching vibrations of the C=C and C=N bonds in the

aromatic and isoxazole rings will appear in the 1610-1500 cm⁻¹ region.

C-F Bond: A strong absorption band corresponding to the C-F stretch is expected around

1230 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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m/z Relative Intensity Assignment

191 High [M]⁺ (Molecular Ion)

190 Moderate [M-H]⁺

162 Moderate [M-CHO]⁺

121 High [4-fluorobenzonitrile]⁺

95 Moderate [C₆H₄F]⁺

Interpretation:

The molecular ion peak is expected at an m/z of 191, corresponding to the molecular weight of

the compound. A common fragmentation pathway for isoxazoles involves the cleavage of the

weak N-O bond.[12][13][14] Subsequent fragmentations could include the loss of the formyl

group (CHO) and fragmentation of the fluorophenyl ring.

[M]⁺
m/z = 191

[M-H]⁺
m/z = 190

-H

[M-CHO]⁺
m/z = 162

-CHO

[4-fluorobenzonitrile]⁺
m/z = 121

Ring Cleavage

[C₆H₄F]⁺
m/z = 95

-CN

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Fluorophenyl)isoxazole-5-
carbaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-

d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Acquisition: Obtain the mass spectrum over a suitable m/z range.

Conclusion
This technical guide has provided a detailed, albeit illustrative, spectroscopic analysis of 3-(4-
Fluorophenyl)isoxazole-5-carbaldehyde. By leveraging data from analogous structures, we

have constructed a reliable predictive model for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The

interpretations and protocols outlined herein offer a solid foundation for researchers working on

the synthesis, characterization, and application of this and related isoxazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐
1λ3,3,2λ4‐Oxazaborinines - PMC [pmc.ncbi.nlm.nih.gov]

2. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine
Hydrochloride | TCI AMERICA [tcichemicals.com]

3. rsc.org [rsc.org]

4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted
phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

6. researchgate.net [researchgate.net]

7. DSpace [dr.lib.iastate.edu]

8. beilstein-journals.org [beilstein-journals.org]

9. chem.libretexts.org [chem.libretexts.org]

10. spectroscopyonline.com [spectroscopyonline.com]

11. chem.libretexts.org [chem.libretexts.org]

12. umimpact.umt.edu [umimpact.umt.edu]

13. connectsci.au [connectsci.au]

14. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectroscopic Characterization of 3-(4-
Fluorophenyl)isoxazole-5-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1356203#spectroscopic-data-
nmr-ir-ms-of-3-4-fluorophenyl-isoxazole-5-carbaldehyde]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1356203?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6591796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6591796/
https://www.tcichemicals.com/US/en/product/tci-topics/TCIPracticalExample_20240318
https://www.tcichemicals.com/US/en/product/tci-topics/TCIPracticalExample_20240318
https://www.rsc.org/suppdata/c7/ra/c7ra11436b/c7ra11436b1.pdf
https://pubmed.ncbi.nlm.nih.gov/26172459/
https://pubmed.ncbi.nlm.nih.gov/26172459/
https://pubmed.ncbi.nlm.nih.gov/26172459/
https://www.chemicalbook.com/SpectrumEN_288-14-2_13CNMR.htm
https://www.researchgate.net/figure/Characteristic-signals-in-the-1-H-and-13-C-NMR-spectra-of-compound-6a_fig1_366123651
https://dr.lib.iastate.edu/bitstreams/a6b10db7-35d0-4f50-944d-92235c99e159/download
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-19-113-S1.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.spectroscopyonline.com/view/co-bond-part-ii-aldehydes-0
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://umimpact.umt.edu/en/publications/the-mass-spectral-fragmentation-of-isoxazolyldihydropyridines/
https://connectsci.au/ch/article-lookup/doi/10.1071/CH9690563
https://pubs.acs.org/doi/abs/10.1021/jasms.2c00366
https://www.benchchem.com/product/b1356203#spectroscopic-data-nmr-ir-ms-of-3-4-fluorophenyl-isoxazole-5-carbaldehyde
https://www.benchchem.com/product/b1356203#spectroscopic-data-nmr-ir-ms-of-3-4-fluorophenyl-isoxazole-5-carbaldehyde
https://www.benchchem.com/product/b1356203#spectroscopic-data-nmr-ir-ms-of-3-4-fluorophenyl-isoxazole-5-carbaldehyde
https://www.benchchem.com/product/b1356203#spectroscopic-data-nmr-ir-ms-of-3-4-fluorophenyl-isoxazole-5-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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